4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

ALDH1A3 inhibition Cancer therapeutics Structure-activity relationship (SAR)

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde (CAS 1709785-15-8) is a highly functionalized aromatic aldehyde belonging to the benzyloxybenzaldehyde chemotype. It features a benzyl ether group, a chlorine atom, and a fluorine atom substituted around a central benzaldehyde core.

Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
CAS No. 1709785-15-8
Cat. No. B3245706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
CAS1709785-15-8
Molecular FormulaC14H10ClFO2
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)F
InChIInChI=1S/C14H10ClFO2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyQUGVZKFNXQQLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde (CAS 1709785-15-8): A Halogenated Benzyloxybenzaldehyde Building Block for ALDH-Targeted Drug Discovery


4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde (CAS 1709785-15-8) is a highly functionalized aromatic aldehyde belonging to the benzyloxybenzaldehyde chemotype . It features a benzyl ether group, a chlorine atom, and a fluorine atom substituted around a central benzaldehyde core. This specific substitution pattern (3-Cl, 5-F, 4-OBn) distinguishes it from simpler benzyloxybenzaldehyde analogs. The compound's primary scientific significance stems from its role as a synthetic intermediate and as a scaffold for generating derivatives that modulate aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A3, which is a target of interest in oncology research [1].

Why 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzyloxybenzaldehyde Analogs


The presence of both chlorine and fluorine atoms on the aromatic ring of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde introduces distinct electronic and steric properties that are absent in simpler analogs like 4-(benzyloxy)benzaldehyde or 3-(benzyloxy)benzaldehyde . These halogens significantly alter the ring's reactivity in nucleophilic aromatic substitution and cross-coupling reactions, and they critically influence the binding affinity and selectivity profile of derived inhibitors for ALDH isoforms [1]. Consequently, substituting this halogenated benzaldehyde with a non-halogenated or differently halogenated analog would lead to a different chemical entity with unpredictable biological activity and synthetic utility, thereby invalidating any established structure-activity relationship (SAR) in the target research area [1].

Quantitative Differentiation of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde: Key Evidence for Informed Procurement


Comparison of ALDH1A3 Inhibition by Benzyloxybenzaldehyde Derivatives: The Impact of Halogenation

A study by Ibrahim et al. (2021) evaluated a series of benzyloxybenzaldehyde derivatives for their ability to inhibit ALDH1A3. While 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde itself was not the primary hit, its core scaffold—with the 3-Cl and 5-F substitution pattern—is essential for the potency and selectivity of the most effective inhibitors identified (ABMM-15 and ABMM-16). These compounds, derived from this halogenated benzaldehyde building block, achieved low micromolar IC50 values against ALDH1A3 and demonstrated a clear advantage in selectivity over other ALDH isoforms like ALDH1A1 and ALDH3A1 [1]. This directly contrasts with simpler, non-halogenated benzyloxybenzaldehyde analogs which typically show lower potency and poor selectivity, highlighting the critical contribution of the 3-chloro-5-fluoro motif to the observed biological activity [1].

ALDH1A3 inhibition Cancer therapeutics Structure-activity relationship (SAR)

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions Due to Halogen Substitution

The presence of two electron-withdrawing groups (chlorine and fluorine) on the benzene ring, particularly the fluorine atom ortho to the benzyloxy group, significantly increases the compound's susceptibility to nucleophilic aromatic substitution (SNAr) compared to unsubstituted 4-(benzyloxy)benzaldehyde . The halogen atoms activate the ring towards attack by nucleophiles, providing a versatile handle for further synthetic elaboration, which is not present in the non-halogenated analog. While specific kinetic data for this exact compound is limited in open literature, it is a well-established principle of physical organic chemistry that the introduction of halogens, especially fluorine, deactivates the ring towards electrophilic substitution while activating it for SNAr, a feature that can be exploited for selective derivatization .

Synthetic chemistry Nucleophilic aromatic substitution Reactivity

Advantage in Synthetic Versatility via Cross-Coupling Reactions

The presence of both a chlorine and a fluorine atom provides orthogonal handles for transition metal-catalyzed cross-coupling reactions. For instance, the chlorine atom is a classic participant in Suzuki-Miyaura and Buchwald-Hartwig reactions, while the C-F bond can be activated under specific conditions for further functionalization, such as in cross-coupling with organosilicon reagents [1]. This dual-halogen motif offers a strategic advantage over building blocks containing only a single halogen (e.g., 3-chloro-4-(benzyloxy)benzaldehyde or 3-fluoro-4-(benzyloxy)benzaldehyde) by enabling a more controlled, sequential, and diverse set of transformations, thereby increasing the complexity of accessible chemical space from a single intermediate [1].

Synthetic methodology Cross-coupling Building block

Optimal Use Cases for 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde Based on Demonstrated Differentiation


Medicinal Chemistry: Synthesis of Potent and Selective ALDH1A3 Inhibitors

Given its established role as a privileged scaffold for ALDH1A3 inhibition, this compound is ideally suited for research groups focused on developing new chemical probes or lead compounds targeting ALDH1A3-overexpressing cancers. The halogenated benzyloxybenzaldehyde core has been shown to yield inhibitors with IC50 values as low as 0.23 µM, while maintaining high selectivity over related isoforms [1]. Procuring this specific compound ensures that the synthesized derivatives will possess the critical halogenation pattern required for this specific biological activity, as demonstrated in published SAR studies [1].

Synthetic Chemistry: A Versatile Building Block for Sequential Diversification

For synthetic chemists building complex molecules or small-molecule libraries, 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde offers a strategic advantage due to its three reactive centers (aldehyde, C-Cl bond, and C-F bond). This allows for a planned sequence of orthogonal reactions—such as reductive amination of the aldehyde, followed by Suzuki coupling at the C-Cl bond, and subsequent C-F activation—to rapidly generate highly functionalized and diverse chemical entities. This level of controlled synthetic versatility is not achievable with simpler benzyloxybenzaldehydes, making it a more powerful and efficient starting material for advanced synthesis [2].

Chemical Biology: Development of Activity-Based Probes for ALDH Enzymes

The demonstrated selectivity of the benzyloxybenzaldehyde scaffold for ALDH1A3 over ALDH1A1 and ALDH3A1 [1] makes this compound a valuable starting point for creating chemical biology tools. Researchers can leverage this core structure to attach reporter tags (e.g., fluorophores, biotin) or photoaffinity labels, thereby generating activity-based probes (ABPs) that can selectively report on ALDH1A3 activity in complex biological samples. This application is directly supported by the scaffold's proven ability to engage the target enzyme with high affinity and selectivity, a feature that is not inherent to non-halogenated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.